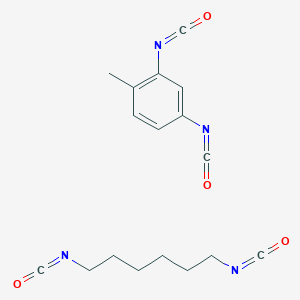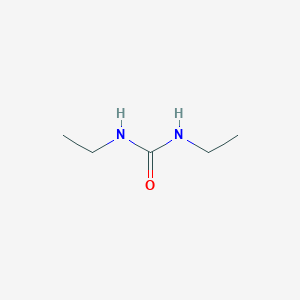
1,3-Diisopropylthiourea
Overview
Description
1,3-Diisopropylthiourea is an organic compound with the linear formula (CH3)2CHNHCSNHCH(CH3)2 . It is a white to almost white powder or crystal and is used in various applications due to its three potential coordination sites: the sulfur of the CS group and the nitrogen atom of the NH groups .
Synthesis Analysis
Co (II), Cu (II), Zn (II), and Fe (III) complexes of diisopropylthiourea have been synthesized . The compounds are non-electrolytes in solution and spectroscopic data of the complexes are consistent with 4-coordinate geometry for the metal (II) complexes and six coordinate octahedral for Fe (III) complex .
Molecular Structure Analysis
The 1,3-Diisopropylthiourea molecule contains a total of 25 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 urea (-thio) derivative(s) . In the Zn (II) complex, the C–N and C–S bonds show intermediate bond length between single and double bond due to the delocalization of electron in the amide bond .
Physical And Chemical Properties Analysis
1,3-Diisopropylthiourea has a molecular weight of 160.28 . It is a white to almost white powder or crystal . Its melting point ranges from 143.0 to 146.0 °C . It is soluble in methanol .
Scientific Research Applications
Medicine: Antibacterial Applications
1,3-Diisopropylthiourea has been studied for its potential in forming metal complexes that exhibit antibacterial properties . These complexes have been tested against various bacterial strains and have shown to possess varying degrees of antibacterial activity. The minimum inhibitory concentrations (MICs) of these complexes suggest their potential use as antibacterial agents in medical research, particularly in the development of new antibiotics to combat drug-resistant bacteria .
Industrial Chemistry: Material Synthesis
In industrial applications, 1,3-Diisopropylthiourea can be utilized in the synthesis of various materials. Its properties as a ligand in forming stable metal complexes make it valuable in creating materials with specific characteristics for industrial use .
Material Science: Coordination Chemistry
1,3-Diisopropylthiourea plays a role in coordination chemistry, which is fundamental to material science. It can form complexes with transition metals, which are crucial in the development of new materials with advanced properties for electronics, catalysis, and more .
Analytical Chemistry: Chemical Reagent
In analytical chemistry, 1,3-Diisopropylthiourea can be used as a reagent due to its ability to form complexes with metals. This property is useful in qualitative and quantitative analysis of metal ions, where it can help in the separation and detection of these ions in various samples .
Pharmacology: Drug Design
The metal complexes of 1,3-Diisopropylthiourea have implications in pharmacology, particularly in the design of drugs that target microbial infections. The antibacterial studies of its metal complexes highlight its potential as a scaffold for developing new therapeutic agents .
Safety and Hazards
Future Directions
Substituted thioureas, like 1,3-Diisopropylthiourea, are known to form stable, neutral coordination compounds with a variety of transition metal ions . They have potential use as reagents for the separation of metal ions . They also have potential as antibacterial , antiviral , and antifungal agents . Therefore, future research may focus on these areas.
Mechanism of Action
Mode of Action
It is known that thioureas, the class of compounds to which 1,3-Diisopropylthiourea belongs, can form stable coordination compounds with a variety of transition metal ions . .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .
properties
IUPAC Name |
1,3-di(propan-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREOCUNMMFZOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062756 | |
| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylthiourea | |
CAS RN |
2986-17-6 | |
| Record name | N,N′-Bis(1-methylethyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diisopropylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diisopropyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIISOPROPYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 1,3-Diisopropylthiourea (DIPTU) compare to similar thiourea derivatives?
A: The research abstract highlights that DIPTU exhibits structural similarities with 1,3-diethylthiourea (DETU) in its solid state. Both compounds form two-dimensional networks in their crystal lattice due to N-H···S hydrogen bonds between adjacent molecules []. This is in contrast to 1,3-diphenylthiourea (DPTU), which forms one-dimensional chains through similar hydrogen bonding, indicating the impact of the substituents on the crystal packing arrangement.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















